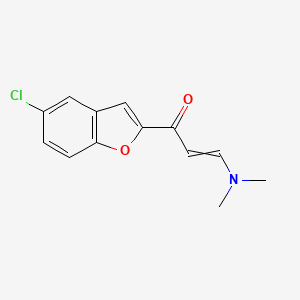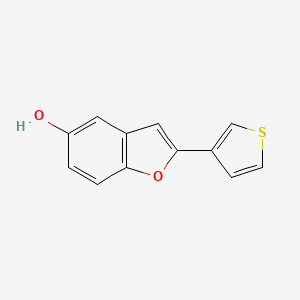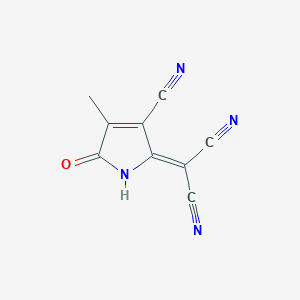
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom and a dimethylamino group attached to a prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1-benzofuran-2-carbaldehyde and dimethylamine.
Condensation Reaction: The 5-chloro-1-benzofuran-2-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-ol.
Dehydration: The intermediate is then subjected to a dehydration reaction, often using a dehydrating agent like phosphorus oxychloride or sulfuric acid, to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be compared with other benzofuran derivatives, such as:
1-(5-bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(5-methyl-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a methyl group instead of chlorine.
1-(5-nitro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMAAYZKCEYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)


![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)

